molecular formula C21H16ClN3O2S B2852990 N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 942002-83-7

N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2852990
CAS No.: 942002-83-7
M. Wt: 409.89
InChI Key: RXLBDQXEUORVEH-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound. Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis process typically involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions typically involve the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .

Future Directions

The development of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . These compounds are potent agents in preventing the formation of biofilm, reducing the production of toxins, and, most importantly, discourage bacteria to develop future resistance . Therefore, “N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide” and similar compounds could be potential candidates for further drug development .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-16-10-8-14(9-11-16)20(26)25(13-15-5-2-3-12-23-15)21-24-19-17(22)6-4-7-18(19)28-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLBDQXEUORVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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